4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine
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Overview
Description
4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with their cell wall synthesis. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine has been reported to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been reported to have minimal side effects on normal cells. In addition, this compound has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine in lab experiments include its high selectivity towards cancer cells, low toxicity, and good bioavailability. However, the limitations include the need for further studies to fully understand its mechanism of action and its potential side effects on normal cells.
Future Directions
There are several future directions for the study of 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine. These include further studies to understand its mechanism of action, optimization of the synthesis method to obtain higher yields and purity, and the development of new derivatives with improved properties. In addition, this compound can be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine is a promising compound that has potential therapeutic applications. Its low toxicity, high selectivity towards cancer cells, and good bioavailability make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 4-benzyl-N-(2-fluorobenzylidene)-1-piperazinamine involves the reaction of 2-fluorobenzaldehyde with benzylamine in the presence of acetic acid. The resulting Schiff base is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been reported in various scientific publications and has been optimized to obtain high yields and purity.
properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3/c19-18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNPQTYBJXJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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